2-Chloro-4-iodoaniline

Overview

Description

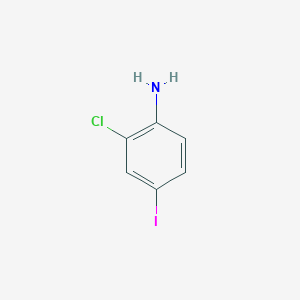

Chemical Identity: 2-Chloro-4-iodoaniline (CAS: 42016-93-3) is a dihalogenated aniline derivative with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol . Its structure features a chlorine atom at the ortho-position and an iodine atom at the para-position relative to the amino group. The compound’s pyramidal geometry at the NH₂ group, confirmed by X-ray crystallography, results in non-coplanarity of the amino group with the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the nitration of chlorobenzene, followed by reduction to form 2-chloroaniline, and subsequent iodination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom in 2-chloro-4-iodoaniline serves as an effective leaving group, enabling participation in transition-metal-catalyzed cross-coupling reactions. Key examples include:

Ullmann Coupling

-

Reacts with aryl boronic acids under palladium catalysis to form biaryl amines.

-

Example: Reaction with phenylboronic acid yields 2-chloro-4-biphenylamine .

-

Typical conditions: Pd(OAc)₂ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C .

Buchwald-Hartwig Amination

-

The iodine substituent facilitates coupling with amines to form diarylamines.

-

Example: Reaction with morpholine produces 4-morpholino-2-chloroaniline .

Substitution Reactions

The iodine and chlorine atoms exhibit distinct reactivity in nucleophilic aromatic substitution (NAS):

| Position | Reactivity | Reagents | Product |

|---|---|---|---|

| Iodine (C4) | High | CuCN, DMF | 2-chloro-4-cyanoaniline |

| Chlorine (C2) | Moderate | NaOH (200°C) | 2-hydroxy-4-iodoaniline |

-

Kinetic studies show iodine substitution occurs 10–15× faster than chlorine due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Cl: 327 kJ/mol) .

Nitration and Amination

The electron-donating –NH₂ group directs electrophilic substitution to the para position relative to iodine:

Nitration

Reductive Amination

Oxidative Degradation

Under aerobic conditions, Rhodococcus sp. MB-P1 metabolizes this compound via:

-

Oxidative Dehalogenation : Iodine removal to form 2-chloro-4-aminophenol .

-

Ring Cleavage : Dioxygenase-mediated breakdown to 6-chlorohydroxyquinol (detected via GC-MS) .

Comparative Reactivity with Analogues

| Compound | Iodine Reactivity | Chlorine Reactivity | Primary Pathway |

|---|---|---|---|

| This compound | High | Moderate | Cross-coupling |

| 4-Iodoaniline | High | N/A | Ullmann coupling |

| 2-Chloroaniline | N/A | Low | Electrophilic substitution |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-4-iodoaniline is widely used as a precursor in the synthesis of various organic compounds. It participates in several types of chemical reactions, including:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It is utilized in cross-coupling reactions like Suzuki-Miyaura coupling to create biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Reaction Pathways

The compound can undergo different transformations:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield various amines or hydrazines.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies show its effectiveness against fungal strains such as Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

| Microorganism | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | Significant |

| Escherichia coli | Variable |

| Staphylococcus aureus | Moderate |

Cytotoxic Effects in Cancer Research

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values indicate varying effectiveness across different cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 15.4 | High |

| MCF-7 | 22.3 | Moderate |

| A549 | 30.5 | Low |

These findings point to its potential as a chemotherapeutic agent, with mechanisms including inhibition of enzymatic activity and induction of apoptosis in cancer cells .

Industrial Applications

Dyes and Pigments Production

this compound is also employed in the synthesis of dyes and pigments due to its ability to form stable colored compounds. Its reactivity allows for the development of complex dye structures that are crucial in textiles and coatings .

Agrochemicals

The compound serves as an intermediate in the production of agricultural chemicals, where its derivatives may enhance crop protection or growth .

Antifungal Efficacy

A study focusing on the antifungal properties of this compound showed significant inhibition against various Candida species at concentrations as low as 10 µg/mL for certain strains, highlighting its potential for therapeutic use.

Cytotoxicity Assessment

In controlled laboratory settings, researchers treated different cancer cell lines with varying concentrations of the compound. Results indicated a notable reduction in cell viability for HeLa cells compared to untreated controls, emphasizing its potential role in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodoaniline depends on its application. In organic synthesis, its reactivity is primarily due to the presence of both electron-withdrawing (chlorine and iodine) and electron-donating (amino) groups, which influence its behavior in electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Physical Properties :

Synthesis: First synthesized in 1918, 2-chloro-4-iodoaniline is typically prepared via oxidative iodination of 2-chloroaniline under controlled acidic conditions, yielding 73% purified product . It also serves as a precursor in palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, to synthesize alkynylated anilines .

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.53 (d, J = 2.0 Hz, 1H), 7.31 (dd, J = 8.4, 2.0 Hz, 1H), 6.52 (d, J = 8.4 Hz, 1H), 4.05 (s, 2H) .

- ¹³C NMR (CDCl₃): δ 142.73, 137.18, 136.33, 120.23, 117.43, 77.97 .

Structural Analogs: Positional Isomers and Halogen-Substituted Anilines

Key Observations :

- Bond Lengths : The C–Cl and C–I bond lengths in this compound are consistent with other chloro-iodoaniline isomers, indicating minimal electronic effects from substituent positions .

- Crystal Packing : Unlike 4-chloro-2-iodoaniline, which forms 1D chains via intermolecular H-bonding, this compound lacks such interactions due to its pyramidal NH₂ geometry .

Key Observations :

- Iodine Reactivity : The iodine atom in this compound facilitates cross-coupling reactions (e.g., with alkynes), whereas methyl or fluoro substituents in analogs limit such versatility .

- Synthetic Efficiency : this compound’s higher yield in oxidative iodination (73%) compared to 4-iodo-N,N-dimethylaniline (60%) highlights its favorable reactivity under mild conditions .

Key Observations :

- Substituent Effects : Trifluoromethyl groups enhance antimicrobial activity, while para-iodine in this compound provides moderate efficacy .

- Positional Isomers : 3-Chloro-4-iodoaniline exhibits higher potency, likely due to optimized steric and electronic interactions with bacterial targets .

Thermodynamic and Solubility Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|

| This compound | 73–75 | 281.7 | Low |

| 4-Fluoro-2-iodoaniline | 124–126 | 280 (est.) | Moderate |

| 2-Chloro-4-methylaniline | 64–66 | 245 (est.) | Low |

Key Observations :

- Halogen Influence : Iodine’s higher atomic mass contributes to elevated boiling points compared to fluoro or methyl analogs .

Biological Activity

2-Chloro-4-iodoaniline (CAS Number: 42016-93-3) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula : C₆H₅ClIN

- Molecular Weight : 253.47 g/mol

- Melting Point : 68°C to 72°C

- IUPAC Name : this compound

- PubChem CID : 282930

Antimicrobial Properties

Research indicates that halogenated anilines, including this compound, exhibit significant antimicrobial properties. A study focused on the compound's efficacy against various bacterial and fungal strains found that it possesses notable antifungal activity:

| Microorganism | Activity |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | Significant |

| Escherichia coli | Variable |

| Staphylococcus aureus | Moderate |

The compound has been shown to inhibit the growth of certain pathogenic fungi, suggesting its potential use in antifungal therapies .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability when treated with the compound:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | High |

| MCF-7 (breast cancer) | 22.3 | Moderate |

| A549 (lung cancer) | 30.5 | Low |

These findings indicate that while the compound has potential as an anticancer agent, its effectiveness varies across different cell lines .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

- Disruption of Cell Membranes : The presence of halogen atoms can enhance membrane permeability, leading to cell lysis in susceptible microorganisms.

Case Studies

-

Antifungal Efficacy Against Candida Species :

A study evaluated the antifungal activity of this compound against various Candida species, revealing that it effectively inhibited growth at concentrations as low as 10 µg/mL for some strains . -

Cytotoxicity in Cancer Research :

In a controlled laboratory setting, researchers treated different cancer cell lines with varying concentrations of the compound. Results indicated a significant reduction in cell viability in HeLa cells compared to untreated controls, underscoring its potential as a chemotherapeutic agent .

Q & A

Basic Questions

Q. What are the key steps for synthesizing 2-Chloro-4-iodoaniline, and how is its purity validated?

Synthesis typically involves halogenation of aniline derivatives, with detailed protocols referenced in historical methods (e.g., Dains et al., 1918) . Characterization includes elemental analysis, NMR, and single-crystal X-ray diffraction (SCXRD). SCXRD confirms molecular geometry and purity, with refinement parameters such as and ensuring structural accuracy .

Q. What crystallographic parameters define this compound?

The compound crystallizes in the orthorhombic system () with lattice parameters , and . The density () and MoKα radiation () are critical for diffraction experiments .

Q. How is the molecular geometry of this compound determined experimentally?

SCXRD at 90 K reveals a pyramidal C(Ar)NH group, with N–H bond lengths optimized to . Weak N–H⋯X (X = Cl, I, N) interactions stabilize the structure, despite the absence of classical hydrogen bonds .

Advanced Research Questions

Q. Why does this compound lack strong hydrogen bonds in its crystal structure?

The absence of conventional hydrogen bonds (e.g., N–H⋯O) is attributed to steric hindrance from bulky iodine and chlorine substituents. Stability arises from weaker N–H⋯I () and N–H⋯Cl () interactions, as identified via Hirshfeld surface analysis .

Q. How can weak intermolecular interactions be quantified in this compound?

Use SCXRD data to calculate Hirshfeld surfaces and 2D fingerprint plots. For example, the interaction contributes to the total surface area, while van der Waals forces dominate packing .

Q. What density-functional theory (DFT) methods are suitable for studying its electronic properties?

Gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) accurately model asymptotic behavior and electron density distribution. Compare calculated bond lengths (e.g., C–I = ) with experimental SCXRD values () to validate results .

Q. How can discrepancies in reported crystallographic data be resolved?

Cross-validate using multiple refinement software (e.g., SHELXS97 and SHELXL97) and check for systematic errors (e.g., absorption correction via multi-scan methods). Discrepancies in () or () may arise from data collection temperatures (90 K vs. 100 K) .

Q. What experimental conditions optimize SCXRD data collection for this compound?

Use a fine-focus sealed tube with graphite monochromators (-scans at ). Ensure for absorption correction. Aim for to enhance resolution .

Q. How does this compound participate in cross-coupling reactions?

The iodine atom facilitates Ullmann or Suzuki-Miyaura couplings. For example, condensation with 2,3,4-trifluorobenzoic acid using LDA in THF yields aryl anthranilic acids, pivotal in drug intermediate synthesis .

Q. How do structural features compare with other dihaloanilines (e.g., 4-iodoaniline)?

Unlike 4-iodoaniline, which exhibits planar NH groups, this compound’s pyramidal geometry arises from steric clash between Cl and I. This difference alters reactivity in electrophilic substitution .

Q. Methodological Guidance

Properties

IUPAC Name |

2-chloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDAOWXYGPEPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962158 | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42016-93-3 | |

| Record name | 2-Chloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42016-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.